molecular formula C11H12O2S B14616328 3-Methyl-2-phenylsulfanylbut-2-enoic acid CAS No. 60582-26-5

3-Methyl-2-phenylsulfanylbut-2-enoic acid

Cat. No.: B14616328
CAS No.: 60582-26-5
M. Wt: 208.28 g/mol
InChI Key: PXHOROHYFQHVPA-UHFFFAOYSA-N
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Description

3-Methyl-2-phenylsulfanylbut-2-enoic acid is an organic compound with the molecular formula C11H12O2S It is characterized by the presence of a phenylsulfanyl group attached to a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-phenylsulfanylbut-2-enoic acid typically involves the reaction of 3-methyl-2-butenal with thiophenol in the presence of a base. The reaction proceeds through the formation of a thioether intermediate, which is subsequently oxidized to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-phenylsulfanylbut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the butenoic acid moiety can be reduced to form the corresponding butanoic acid derivative.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

    Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Butanoic acid derivatives.

    Substitution: Various substituted phenylsulfanyl derivatives.

Scientific Research Applications

3-Methyl-2-phenylsulfanylbut-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-phenylsulfanylbut-2-enoic acid involves its interaction with specific molecular targets. The phenylsulfanyl group can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-phenylbut-2-enoic acid: Similar structure but lacks the sulfanyl group.

    3-Methyl-2-phenylthioacrylic acid: Contains a thioacrylic moiety instead of the butenoic acid.

    Phenylsulfanylbutanoic acid: Similar but with a saturated butanoic acid backbone.

Uniqueness

3-Methyl-2-phenylsulfanylbut-2-enoic acid is unique due to the presence of both a phenylsulfanyl group and a butenoic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

60582-26-5

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

3-methyl-2-phenylsulfanylbut-2-enoic acid

InChI

InChI=1S/C11H12O2S/c1-8(2)10(11(12)13)14-9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,13)

InChI Key

PXHOROHYFQHVPA-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)O)SC1=CC=CC=C1)C

Origin of Product

United States

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